molecular formula C9H12N2OS B2630091 3-Methyl-6-(thiolan-3-yloxy)pyridazine CAS No. 2195879-32-2

3-Methyl-6-(thiolan-3-yloxy)pyridazine

Cat. No.: B2630091
CAS No.: 2195879-32-2
M. Wt: 196.27
InChI Key: QMXACVXXHWKYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(thiolan-3-yloxy)pyridazine is a pyridazine derivative characterized by a methyl group at position 3 and a thiolan-3-yloxy substituent (tetrahydrothiophen-3-yloxy group) at position 5. Its molecular formula is C₉H₁₁N₂OS, with a calculated molecular weight of 211.26 g/mol. The compound’s structure combines a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—with a sulfur-containing thiolan moiety. This combination may confer unique electronic and steric properties, influencing solubility, bioavailability, and biological activity.

Properties

IUPAC Name

3-methyl-6-(thiolan-3-yloxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7-2-3-9(11-10-7)12-8-4-5-13-6-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXACVXXHWKYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(thiolan-3-yloxy)pyridazine typically involves the reaction of 3-methylpyridazine with thiolan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(thiolan-3-yloxy)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the thiolan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

3-Methyl-6-(thiolan-3-yloxy)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-Methyl-6-(thiolan-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 3-Methyl-6-(thiolan-3-yloxy)pyridazine and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Applications
This compound Pyridazine Methyl (C3), Thiolan-3-yloxy (C6) 211.26 Sulfur-containing ether linkage; moderate lipophilicity Cancer therapy, chemical synthesis
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Fused pyridopyridazine Varied fused bicyclic substituents ~250–300 (estimated) Bicyclic framework; enhanced rigidity BCL-xL inhibition, pro-apoptotic agents
6-Azido-3-phenyl-s-triazolo[4,3-b]pyridazine Triazolopyridazine Azido group (N₃), Phenyl ~270 (estimated) High-energy azide group; reactive intermediate Click chemistry, photolabile probes
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Pyridine Fluoropyridine, silyl-protected alcohol 396.54 Bulky silyl group; enhanced steric hindrance Synthetic intermediates
Key Observations:

Core Heterocycle :

  • Pyridazines (e.g., this compound) are more electron-deficient than pyridines (), increasing their reactivity in electrophilic substitutions.
  • Fused pyridopyridazines () exhibit rigid, planar structures, favoring protein binding in therapeutic contexts .

Azido groups () confer reactivity for click chemistry but reduce stability under physiological conditions compared to thiolan ethers .

Therapeutic Potential: Pyridazine derivatives in demonstrate BCL-xL inhibition, a mechanism critical in cancer therapy. The thiolan substituent in this compound may modulate binding affinity to apoptotic proteins . Compounds with bulky silyl groups () are typically intermediates, whereas the target compound’s simpler structure may be optimized for direct bioactivity .

Biological Activity

3-Methyl-6-(thiolan-3-yloxy)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 2195879-32-2
  • Molecular Formula: C9H11N3OS
  • Molecular Weight: 197.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

Anticancer Activity

  • In Vitro Studies:
    • The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
    • For instance, it was found to induce apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231, with IC50 values indicating effective cytotoxicity.
  • Mechanism of Action:
    • The compound appears to influence cell cycle progression, promoting G2/M phase arrest and increasing the sub-G1 population, which is indicative of apoptosis.
    • An in silico study suggested that this compound interacts with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby inhibiting its activity.

Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of various pyridazine derivatives, including this compound. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundT-47D1.37 ± 0.04Induces apoptosis via CDK2 inhibition
MDA-MB-2312.62 ± 0.08Cell cycle arrest at G2/M phase
Other PyridazinesVariousVariesVaries (apoptosis, cell cycle modulation)

Study 2: Mechanistic Insights

In a follow-up mechanistic study, flow cytometry was utilized to analyze the effects of the compound on cell cycle distribution in T-47D and MDA-MB-231 cells. The findings indicated:

  • A significant increase in G2/M phase population by up to 4.1-fold .
  • A notable rise in sub-G1 phase cells, suggesting increased apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.